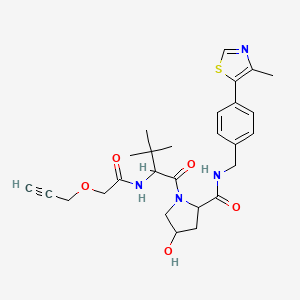
VHL ligand 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VHL ligand 7 is a small molecule ligand that targets the von Hippel-Lindau (VHL) protein, which is part of the Cullin RING E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system by recruiting substrates such as hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . This compound is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins by the ubiquitin-proteasome system .
準備方法
The synthesis of VHL ligand 7 involves several steps, including the use of hydroxyproline as a key component. One common synthetic route includes the C–H arylation of 4-methylthiazole, followed by amidation and deprotection steps . The reaction conditions often involve the use of palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr . Industrial production methods have scaled up these processes to produce this compound in multigram quantities with yields ranging from 56% to 61% .
化学反応の分析
VHL ligand 7 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Common reagents for substitution reactions include halides and nucleophiles under basic or acidic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
VHL ligand 7 has a wide range of scientific research applications:
作用機序
VHL ligand 7 exerts its effects by binding to the VHL protein, which is part of the Cullin-2 RING E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets involved include hypoxia-inducible factors, which are key regulators of cellular response to low oxygen levels .
類似化合物との比較
VHL ligand 7 is unique compared to other similar compounds due to its high binding affinity and specificity for the VHL protein. Similar compounds include:
VH032: Another VHL ligand used in PROTAC development.
CM11: A bivalent small-molecule dimerizer of the VHL E3 ubiquitin ligase.
VH298: A potent VHL inhibitor with enhanced cell permeability. These compounds share similar mechanisms of action but differ in their binding affinities, specificities, and applications .
特性
分子式 |
C27H34N4O5S |
|---|---|
分子量 |
526.6 g/mol |
IUPAC名 |
1-[3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H34N4O5S/c1-6-11-36-15-22(33)30-24(27(3,4)5)26(35)31-14-20(32)12-21(31)25(34)28-13-18-7-9-19(10-8-18)23-17(2)29-16-37-23/h1,7-10,16,20-21,24,32H,11-15H2,2-5H3,(H,28,34)(H,30,33) |
InChIキー |
UGJHKPQUMUDIQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


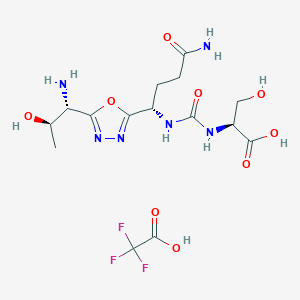
![5-(1-Methyl-1H-pyrazol-4-yl)-3-(3-(pyridin-4-yl)phenyl)furo[3,2-b]pyridine](/img/structure/B10814278.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10814293.png)
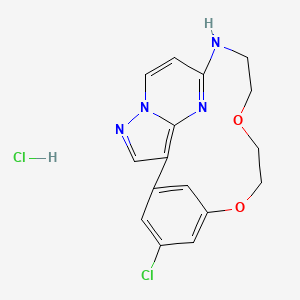
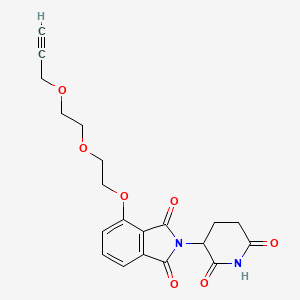
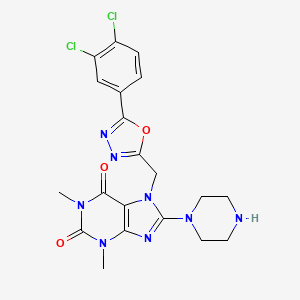
![4-[4-(1H-Imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine](/img/structure/B10814315.png)
![7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione;hydrochloride](/img/structure/B10814322.png)
![(1S,4R,5'R,6S,6'S,8S,10E,13S,14E,16E,20S,21Z,24R)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814333.png)
![2-[4-[[5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]-imidazol-1-yl]methyl]phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B10814339.png)
![sodium;[7-oxo-2-[(piperidine-3-carbonylamino)carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B10814340.png)
![N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B10814352.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814354.png)
![4-[(2R,3S,4R,5S,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one](/img/structure/B10814362.png)
